3-hydroxyphenyl N-ethylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-hydroxyphenyl) N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-10-9(12)13-8-5-3-4-7(11)6-8/h3-6,11H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEICXUIUCXSTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148570 | |
| Record name | Carbamic acid, ethyl-, 3-hydroxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108490-80-8 | |
| Record name | Carbamic acid, ethyl-, 3-hydroxyphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108490808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, ethyl-, 3-hydroxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 3 Hydroxyphenyl N Ethylcarbamate
3-hydroxyphenyl N-ethylcarbamate, also known as ethyl (3-hydroxyphenyl)carbamate, is a specific phenolic carbamate (B1207046) with the chemical formula C9H11NO3. biosynth.comchemspider.com
| Property | Value | Source |
| CAS Number | 7159-96-8 | biosynth.comchemspider.comchemicalbook.com |
| Molecular Formula | C9H11NO3 | biosynth.comchemspider.com |
| Molecular Weight | 181.19 g/mol | biosynth.com |
| SMILES | CCOC(=O)NC1=CC(=CC=C1)O | biosynth.com |
| Flash Point | 93 °C | biosynth.com |
This compound is described as a bioactive chemical and an intermediate in the synthesis of other chemical compounds, such as the herbicide Phenmedipham-ethyl. chemicalbook.combiocat.com
Synthesis and Reactivity of 3 Hydroxyphenyl N Ethylcarbamate
The synthesis of 3-hydroxyphenyl N-ethylcarbamate and related phenolic carbamates can be achieved through various chemical reactions. A common method involves the reaction of a phenol (B47542) with an isocyanate or a carbamoyl (B1232498) chloride.
For instance, the synthesis of (S)-3-[(1-dimethylamino)ethyl]-phenyl-N-ethyl-N-methyl-carbamate involves the reaction of 3-(1-dimethylaminoethyl)phenol with ethylmethyl carbamoyl chloride in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile (B52724). google.com Another approach utilizes the reaction of a phenol with carbonyl diimidazole, followed by a reaction with an amine. google.com
The reactivity of this compound is characteristic of phenolic carbamates. The phenolic hydroxyl group can undergo further reactions, such as alkylation or arylation, to produce a variety of O-substituted derivatives. ajphs.com The carbamate (B1207046) group itself can undergo hydrolysis, particularly under basic conditions, to release the parent phenol, an amine, and carbon dioxide. nih.gov The stability of the carbamate to hydrolysis is influenced by the substitution on the nitrogen atom. nih.gov
Research Applications and Findings
Direct Synthesis Strategies for N-ethylcarbamates with Hydroxyl Moieties
Direct synthesis strategies aim to introduce the N-ethylcarbamate group onto a phenolic backbone in a single or a few straightforward steps. These methods are often favored for their efficiency and atom economy.
The reaction of a phenolic compound with a carbamoyl (B1232498) chloride is a common and direct method for the synthesis of aryl carbamates. In the case of this compound, this would involve the reaction of resorcinol (B1680541) (1,3-dihydroxybenzene) with ethyl carbamoyl chloride. However, to achieve regioselectivity and avoid reaction at both hydroxyl groups, a protecting group strategy might be necessary.
A closely related synthesis is described for an analogue, (S)-3-[(1-dimethylamino)ethyl]-phenyl-N-ethyl-N-methyl-carbamate, which is synthesized from (S)-3-{1-(dimethylaminoethyl)phenol and ethylmethyl carbamoyl chloride. google.com This reaction is carried out in the presence of a weak inorganic or organic base. google.com A specific example details a condensation reaction using potassium carbonate as the base in acetonitrile (B52724) at a temperature of 70-80°C, yielding the final product. google.com The amount of ethylmethyl carbamoyl chloride used is typically between 1.0 to 1.5 moles per mole of the phenolic compound. google.com
To circumvent the direct handling of sensitive carbamoyl chlorides, they can be formed in situ. This one-pot procedure allows for the synthesis of various substituted O-aryl carbamates and is considered an economical and efficient route. organic-chemistry.orgorganic-chemistry.org The general principle involves reacting an amine with a phosgene (B1210022) equivalent to generate the carbamoyl chloride, which then reacts with the phenol (B47542). wikipedia.org
| Phenolic Reactant | Carbamoyl Chloride | Base | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| (S)-3-{1-(dimethylaminoethyl)phenol | Ethylmethyl carbamoyl chloride | Potassium carbonate | Acetonitrile | 70-80 | 70% | google.com |
Besides carbamoyl chlorides, other carbonylating agents can be employed for the synthesis of carbamates. Isocyanates are frequently used reagents that react with phenols to form carbamates. For instance, the synthesis of carbamate derivatives of 3-(substituted-phenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones has been achieved by reacting the hydroxyphenyl moiety with phenyl isocyanate in refluxing dry benzene (B151609). orientjchem.org This demonstrates the feasibility of using isocyanates to form carbamates from phenolic compounds.
Another approach involves the use of carbonyl diimidazole (CDI). A method for the synthesis of rivastigmine (B141), an analogue, involves the reaction of 3-(1-dimethylaminoethyl)phenol with CDI, followed by a subsequent reaction with ethylmethylamine in an organic solvent. google.com
The palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol also provides a direct route to aryl carbamates. organic-chemistry.org This method is versatile and can be applied to a range of substrates. organic-chemistry.org Furthermore, a metal-free approach for the synthesis of aryl carbamates involves the reaction of arylamines with carbon dioxide in the presence of DBU to form a carbamic acid intermediate, which is then dehydrated to an isocyanate and trapped with an alcohol. organic-chemistry.org
| Phenolic Compound | Carbonylating Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | Phenyl isocyanate | Reflux in dry benzene | Phenylcarbamate derivative | orientjchem.org |
| 3-(1-dimethylaminoethyl)phenol | Carbonyl diimidazole | Followed by reaction with ethylmethylamine | N-ethyl-N-methyl-carbamate derivative | google.com |
Phenolic Precursor Derivatization Approaches
An alternative to direct carbamate formation on a dihydroxybenzene is to start with a phenolic precursor that is subsequently modified. This can involve the formation of an ester or amide linkage followed by the introduction of the desired N-alkyl group.
The formation of an ester linkage is a fundamental reaction in organic synthesis. Phenols are known to react with acyl chlorides and acid anhydrides to form esters. libretexts.orgchemguide.co.uk While the reaction with carboxylic acids is slow, the use of more reactive acyl chlorides, such as ethanoyl chloride, proceeds at room temperature. libretexts.orgchemguide.co.ukchemguide.co.uk The reactivity can be enhanced by first converting the phenol to its more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. libretexts.orgchemguide.co.uk
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are effective coupling agents for the esterification of carboxylic acids with phenols. researchgate.netnih.gov This method can be performed in water, offering a green chemistry approach to ester and amide bond formation. researchgate.net These esterification methods can be adapted to form the carbamate linkage by using an appropriate N-ethylcarbamic acid derivative.
The N-ethyl group can be introduced as part of the carbamoylating reagent, as seen with ethyl isocyanate or ethyl carbamoyl chloride. In multi-step syntheses, the N-ethyl group can be introduced via N-alkylation. For instance, a method for preparing N-substituted ethyl carbamates involves the reaction of an isocyanate with a Reformatsky reagent (ethyl bromo-zinc-acetate) in tetrahydrofuran. google.com A three-component coupling of an amine, carbon dioxide, and a halide in the presence of cesium carbonate and TBAI provides an efficient synthesis of carbamates, where the N-substituent comes from the starting amine. organic-chemistry.org
Stereoselective Synthesis Methodologies for Enantiomeric Forms
For analogues of this compound that possess a chiral center, stereoselective synthesis is crucial. Several methodologies have been developed for the enantioselective synthesis of chiral carbamates.
A copper-catalyzed asymmetric ring-opening reaction of cyclic diaryliodoniums with carbon dioxide and amines provides direct access to axially chiral carbamates with high yields and enantioselectivities. rsc.org Another approach involves the N-carbamate-assisted diastereoselective synthesis of amino sulfides, where the neighboring N-carbamate group participates in a double SN2 process, leading to a retention of configuration at the chiral center. acs.orgnih.govacs.org
Optimization of Reaction Parameters and Yield Enhancement in Carbamate Synthesis
Influence of Catalysts
The selection of an appropriate catalyst is fundamental to driving the carbamoylation reaction forward efficiently. Various catalysts, ranging from simple bases to more complex organometallic compounds, have been explored for carbamate synthesis. For instance, in the synthesis of carbamates from alcohols and amines with carbon dioxide, alkali-metal compounds have shown promise. Studies have demonstrated that cesium carbonate (Cs2CO3) can be an effective catalyst. The amount of catalyst used is also a critical parameter; an optimal amount is necessary to achieve good yields, as an insufficient amount can lead to poor selectivity, while an excess may not provide any additional benefit, possibly due to solubility limits in the reaction mixture.
In other synthetic approaches, Lewis acids have been employed. For the reaction of catechol carbonates with alcohols, a screening of various metal salts identified Zinc Acetate dihydrate (Zn(OAc)2·2H2O) and Iron(III) chloride hexahydrate (FeCl3·6H2O) as effective catalysts. uantwerpen.be Even at low loadings of 1 mol%, Zn(OAc)2·2H2O was found to provide high conversion and selectivity, highlighting its efficiency. uantwerpen.be The choice between these catalysts can be influenced by factors such as cost, toxicity, and their compatibility with the specific substrates and reaction conditions.
The following table summarizes the effect of different catalysts on a model reaction for carbamate precursor synthesis.
Table 1: Effect of Catalyst on the Synthesis of Benzyl (B1604629) 2-hydroxy-4-propylphenyl carbonate
| Entry | Catalyst (5 mol%) | Conversion (%) | Selectivity (%) |
| 1 | None | <5 | - |
| 2 | NaOMe | >99 | <10 |
| 3 | NEt3 | <5 | - |
| 4 | FeCl3·6H2O | >95 | >90 |
| 5 | Zn(OAc)2·2H2O | 85 | >95 |
| Source: Adapted from reference uantwerpen.be. Reaction conditions: 4-propylcatechol (B1198796) carbonate, 3 equivalents of benzyl alcohol, 40°C, 16 hours. |
Effect of Reaction Temperature
In another study focusing on the synthesis of m-xylylene dicarbamate, the reaction temperature was varied between 190°C and 210°C. The results indicated that an increase in temperature positively influenced the conversion of the starting material and the yield of the dicarbamate product. acs.org Similarly, for the synthesis of carbamate precursors from catechol carbonates, increasing the temperature from 40°C to 50°C slightly increased the product conversion when using Zn(OAc)2·2H2O as the catalyst. uantwerpen.be
Role of Solvents and Reactant Ratios
The choice of solvent can significantly impact the solubility of reactants and catalysts, as well as the reaction pathway. In the synthesis of a rivastigmine analogue, acetonitrile was used as the solvent in the presence of potassium carbonate as a base, leading to a high yield of the final product. google.com For some reactions, it is possible to run them under neat conditions (without a solvent), particularly if the reactants are liquids. uantwerpen.be This approach is environmentally advantageous as it reduces solvent waste. When a solvent is necessary, biorenewable options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be effective, giving similar results to neat conditions. uantwerpen.be
The molar ratio of the reactants is another critical parameter to optimize. In the synthesis of carbamates from amines and alcohols, a larger excess of the alcohol was found to promote the reaction. This is likely due to the law of mass action, where increasing the concentration of one reactant drives the equilibrium towards the product side. Conversely, when using catechol carbonates and alcohols, decreasing the amount of the alcohol reactant resulted in a significant amount of the starting carbonate remaining unreacted after 16 hours. uantwerpen.be
The table below illustrates the optimization of reaction conditions for a one-pot carbamate extrusive alkylation, highlighting the importance of solvent and additives.
Table 2: Optimization of a One-Pot Carbamate Extrusive Alkylation
| Entry | Solvent | Temperature (°C) | Additive | Yield (%) |
| 1 | Dichloromethane | 25 | None | 15 |
| 2 | Acetonitrile | 25 | None | 20 |
| 3 | Acetonitrile | Reflux | None | - |
| 4 | Acetonitrile | 125 (MW) | None | - |
| 5 | Acetonitrile | 125 (MW) | 1 eq. H2O | 55 |
| 6 | Acetonitrile | 125 (MW) | 3 eq. H2O | 78 |
| Source: Adapted from reference nih.gov. Reaction involves TMSI-mediated cleavage followed by amine alkylation. |
Influence of Reaction Time
In the synthesis of m-xylylene dicarbamate, the effect of reaction time was studied from 1 to 8 hours. The results showed that the yield of the desired product increased with time, reaching a maximum of 88.5% after 6 hours, with 100% conversion of the starting diamine. acs.org Extending the reaction time beyond this point did not lead to a further increase in yield. acs.org
The following table presents data on the effect of reaction time on the synthesis of a carbamate from an amine and alcohol.
Table 3: Effect of Reaction Time on Carbamate Synthesis
| Entry | Reaction Time (h) | Amine Conversion (%) | Carbamate Selectivity (%) | Carbamate Yield (%) |
| 1 | 6 | 21 | 48 | 10 |
| 2 | 12 | 26 | 65 | 17 |
| 3 | 24 | 30 | 70 | 21 |
| 4 | 48 | 30 | 73 | 22 |
| Source: Adapted from reference . Reaction of n-octylamine with n-propanol at 200°C. |
Chromatographic Separation Methods in Compound Analysis
Chromatographic techniques are fundamental for isolating this compound from complex mixtures, enabling accurate quantification and further structural analysis. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of many carbamate pesticides due to their thermal instability. taylorfrancis.com For the determination of this compound and related compounds, reversed-phase HPLC is commonly employed, often utilizing a C18 column. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile and water, with the specific gradient and flow rate optimized to achieve the best resolution. epa.gov
Detection is frequently carried out using an ultraviolet (UV) detector, as the aromatic ring in this compound allows for strong UV absorbance. epa.gov For enhanced sensitivity and confirmation, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS), a powerful technique for residue analysis in complex matrices like food and environmental samples. researchgate.net The use of solid-phase extraction (SPE) with cartridges like C18 or Carb/NH2 is a common sample preparation step to remove interferences and concentrate the analyte before HPLC analysis. nih.gov
Below is an interactive table summarizing typical HPLC conditions for carbamate analysis:
Table 1: Typical HPLC Parameters for Carbamate Analysis| Parameter | Condition | Reference |
|---|---|---|
| Column | Spherisorb C18 (150 mm x 2.0 mm i.d., 5 µm) | nih.gov |
| Mobile Phase | 60:40 (V/V) Methanol-Water | nih.gov |
| Detector | Photodiode Array Detector | nih.gov |
| Extraction | C18 Cartridge with Ethyl Acetate Elution | nih.gov |
Gas Chromatography (GC) for Volatile Carbamates
While many carbamates are thermally labile, Gas Chromatography (GC) can be employed for the analysis of more volatile derivatives, often with specific modifications to prevent on-column degradation. taylorfrancis.com The analysis of N-ethylcarbamates can be challenging due to their potential to decompose at high temperatures in the GC injector. nih.gov To address this, techniques like cold on-column injection can be utilized to minimize thermal stress on the analyte. epa.gov
For successful GC analysis, derivatization is sometimes employed to increase the thermal stability and volatility of the carbamates. scispec.co.th The coupling of GC with a mass spectrometer (GC-MS) is essential for the identification and quantification of these compounds, providing both retention time and mass spectral data for confirmation. nih.govchemrxiv.orgresearchgate.net The choice of the GC column is also critical, with moderately polar columns often providing good separation. scispec.co.th
The following interactive table outlines common GC conditions used for carbamate analysis:
Table 2: Common GC Parameters for Carbamate Analysis| Parameter | Condition | Reference |
|---|---|---|
| Injection Technique | Cold On-Column Injection | epa.gov |
| Injector Temperature | Optimized to prevent degradation | nih.gov |
| Detector | Mass Spectrometry (MS) | nih.govchemrxiv.orgresearchgate.net |
| Derivatization | May be used to improve stability | scispec.co.th |
Spectrometric Approaches for Structural Elucidation and Purity Assessment
Spectrometric methods are indispensable for confirming the chemical structure and assessing the purity of this compound. Mass spectrometry provides information about the molecular weight and fragmentation patterns, while NMR spectroscopy reveals the connectivity of atoms, and IR spectroscopy identifies the functional groups present in the molecule.
Mass Spectrometry (MS and MS/MS) for Molecular Fingerprinting
Mass Spectrometry (MS) is a powerful tool for obtaining a "molecular fingerprint" of this compound. When coupled with chromatographic techniques like HPLC or GC, it provides a high degree of certainty in identification. researchgate.netscispec.co.th In electrospray ionization (ESI) mass spectrometry, often used with HPLC, carbamates typically form protonated molecules [M+H]+. researchgate.net
Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. A characteristic fragmentation pattern for many carbamates involves the neutral loss of methyl isocyanate (CH3NCO), which corresponds to a loss of 57 Da. nih.govnih.gov This fragmentation is a key diagnostic feature for identifying carbamate structures. High-resolution mass spectrometry can provide exact mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. researchgate.net
This interactive table summarizes key mass spectrometric data for carbamate analysis:
Table 3: Key Mass Spectrometric Data for Carbamate Analysis| Technique | Observation | Significance | Reference |
|---|---|---|---|
| LC-MS (ESI+) | Formation of [M+H]+ ion | Determines molecular weight | researchgate.net |
| MS/MS | Neutral loss of 57 Da (CH3NCO) | Characteristic fragmentation of carbamates | nih.govnih.gov |
| High-Resolution MS | Exact mass measurement | Confirms elemental composition | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org
In the ¹H NMR spectrum of a related compound, ethyl carbamate, characteristic signals for the ethyl group (a triplet and a quartet) and the NH proton are observed. researchgate.net For this compound, one would expect to see signals corresponding to the protons on the aromatic ring, the N-H proton, the O-H proton of the phenol group, and the protons of the N-ethyl group. The chemical shifts and coupling patterns of the aromatic protons can help determine the substitution pattern on the benzene ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups it contains.
Key expected IR absorptions include:
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the amine N-H bond. ucla.edupressbooks.pub Secondary amines typically show a single band in this region. copbela.org
O-H Stretch: A broad band in the region of 3200-3550 cm⁻¹ for the phenolic hydroxyl group. ucla.edu
C=O Stretch: A strong absorption band for the carbonyl group of the carbamate, typically appearing in the range of 1690-1630 cm⁻¹. ucla.edu
Aromatic C-H Stretch: Peaks typically appearing just above 3000 cm⁻¹. ucla.edu
Aromatic C=C Bending: Absorptions in the 1500-1700 cm⁻¹ region. ucla.edu
C-N Stretch: Found in the 1250-1335 cm⁻¹ region for aromatic amines. copbela.org
This interactive table summarizes the expected IR absorption bands for this compound:
Table 4: Expected IR Absorption Bands for this compound| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | ucla.edupressbooks.pub |
| O-H Stretch (Phenol) | 3200 - 3550 (broad) | ucla.edu |
| C=O Stretch (Carbamate) | 1690 - 1630 | ucla.edu |
| Aromatic C-H Stretch | ~3030 | ucla.edu |
| Aromatic C=C Bending | 1500 - 1700 | ucla.edu |
| C-N Stretch (Aromatic Amine) | 1250 - 1335 | copbela.org |
Advanced Extraction and Preconcentration Techniques for Carbamate Analysis
The accurate determination of phenolic N-ethylcarbamate derivatives, such as this compound, in various environmental and biological matrices is predicated on effective sample preparation. Given their typical presence at trace levels and the complexity of sample matrices, extraction and preconcentration are critical steps prior to instrumental analysis. These processes serve to isolate the target analytes from interfering substances and to increase their concentration to a level amenable to detection. Modern analytical chemistry has moved beyond traditional liquid-liquid extraction (LLE) towards more efficient, faster, and environmentally friendly microextraction techniques that minimize solvent consumption and enhance enrichment factors.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely adopted technique for the purification and concentration of analytes from liquid samples. The principle involves passing a sample through a sorbent-packed cartridge, where the analytes are retained through various interactions (e.g., hydrophobic, polar, ion-exchange). Interfering components are washed away, and the analytes are subsequently eluted with a small volume of an appropriate solvent.
The choice of sorbent is crucial for the selective extraction of carbamates. While traditional C18 silica (B1680970) is commonly used for retaining nonpolar to moderately polar compounds, novel polymeric and carbon-based sorbents have been developed to improve recovery and selectivity for a broader range of carbamates. researchgate.netresearchgate.net For instance, a study utilizing a porous organic polymer as an adsorbent demonstrated high recoveries (82.0%-110.0%) for several carbamate pesticides in complex matrices like milk, wine, and juice. researchgate.net The efficiency of SPE is influenced by several factors, including sample pH, loading rate, and the type and volume of the elution solvent. researchgate.net For phenolic carbamates, adjusting the sample pH can be particularly important to ensure the compound is in a neutral form to facilitate retention on nonpolar sorbents.
A specialized pass-through SPE approach has also been developed for the rapid cleanup of complex samples. For example, a method for analyzing 10 carbamate pesticides in liquid milk used a Captiva EMR-Lipid filtration kit, which effectively removed lipids and proteins, resulting in recoveries between 68.7% and 93.3%. nih.gov
Table 1: Performance of Selected Solid-Phase Extraction (SPE) Methods for Carbamate Analysis
| Target Analytes | Matrix | Sorbent | Recovery | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Metolcarb, Carbaryl, Isoprocarb, etc. | Milk, Wine, Juice | Porous Organic Polymer | 82.0% - 110.0% | 0.06 - 0.40 ng/mL | researchgate.net |
| 10 Carbamate Pesticides | Liquid Milk | Captiva EMR-Lipid | 68.7% - 93.3% | 0.045 - 0.23 µg/kg | nih.gov |
Solid-Phase Microextraction (SPME)
SPME is a solvent-free, non-exhaustive extraction technique where a fused silica fiber coated with a polymeric stationary phase is exposed to a sample or its headspace. mdpi.comnih.gov Analytes partition into the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph (GC) or a desorption chamber for high-performance liquid chromatography (HPLC) for analysis. sigmaaldrich.com
The selection of the fiber coating is critical and depends on the polarity and volatility of the target analytes. d-nb.info For the analysis of various carbamates in water, a polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) fiber has been shown to be effective. acs.org The optimization of parameters such as extraction time, temperature, sample agitation, and pH is essential for achieving high sensitivity. acs.orgnih.gov Coupling SPME with capillary LC has been shown to significantly lower the limits of detection for several carbamates, with LODs reaching as low as 0.02 µg/L for carbaryl. shimadzu.comusgs.gov
Table 2: Application of Solid-Phase Microextraction (SPME) in Carbamate Analysis
| Fiber Coating | Sample Type | Analytical Technique | Key Findings | Reference |
|---|---|---|---|---|
| PDMS/DVB | Water | GC-QqQ-MS | Optimized method achieved LODs of 0.04 - 1.7 ng/L. | acs.org |
| Multiple fibers tested | Water | Capillary LC | In-tube SPME coupled with capillary LC lowered LODs by factors of 24-81 compared to conventional LC. | shimadzu.comusgs.gov |
Stir Bar Sorptive Extraction (SBSE)
SBSE is a variation of SPME that utilizes a much larger volume of the sorptive phase, typically polydimethylsiloxane (PDMS), coated onto a magnetic stir bar. d-nb.info This larger phase volume results in higher extraction efficiency and lower detection limits compared to SPME, making it particularly suitable for ultra-trace analysis. lab-chemicals.com The extraction principle is based on the partitioning of analytes from the sample matrix into the PDMS coating. d-nb.info
After extraction, the stir bar is removed, dried, and the analytes are desorbed, usually either thermally for GC analysis or by liquid desorption for HPLC analysis. youtube.com A sequential SBSE method has been developed to provide more uniform enrichment for a wide range of organic pollutants, including carbamates, by performing the extraction first on the neat sample and then after the addition of salt. mdpi.com This approach demonstrated excellent recoveries (82-113%) for a majority of the 80 pesticides tested. mdpi.com
Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)
While traditional LLE is often solvent- and labor-intensive, modern variations have been developed to overcome these drawbacks. epa.gov Liquid-liquid extraction with low-temperature partitioning (LLE-LTP) is one such improvement, where extraction with acetonitrile is followed by phase separation at a low temperature (-20 °C). This method has been successfully applied to the determination of carbamates in beverages like grape juice and chocolate milk, achieving recoveries above 90%. nih.gov
Dispersive liquid-liquid microextraction (DLLME) is a miniaturized LLE technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. After centrifugation, the sedimented organic phase is collected for analysis. A DLLME method for five carbamate pesticides in water samples achieved enrichment factors of 80 to 177-fold and detection limits between 0.1 and 0.5 ng/mL. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a standard approach for the analysis of pesticide residues in a wide variety of food and agricultural products. It involves an initial extraction with acetonitrile in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and partition the analytes into the organic layer. This is followed by a cleanup step using dispersive solid-phase extraction (dSPE), where an aliquot of the extract is mixed with a sorbent (e.g., primary secondary amine (PSA) to remove fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black to remove pigments) to remove matrix co-extractives. This method is valued for its simplicity, high throughput, and effectiveness across a broad range of pesticides and matrices.
Quantum Chemical Calculations of Molecular Properties and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods could provide valuable insights into its electronic structure, molecular geometry, and reactivity. Techniques such as Density Functional Theory (DFT) and ab initio methods would be employed to calculate a range of molecular descriptors.
A hypothetical study on this compound would likely involve the calculation of the properties listed in the table below. These parameters are crucial for understanding the molecule's behavior at a subatomic level and for parameterizing molecular mechanics force fields used in subsequent simulations.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Description | Potential Significance |
|---|---|---|
| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms. | Foundation for all other computational studies. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | An indicator of chemical reactivity and electronic excitability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals regions prone to electrophilic and nucleophilic attack. |
| Partial Atomic Charges | The distribution of electron density among the atoms. | Important for understanding intermolecular interactions. |
Molecular Docking Simulations of Ligand-Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.
A typical molecular docking workflow would involve preparing the 3D structure of this compound and docking it into the binding sites of various proteins. The results would be scored based on the predicted binding affinity, providing a rank-ordered list of potential protein targets. For instance, given the structural similarities to other carbamates, one might hypothesize its interaction with enzymes such as acetylcholinesterase or other hydrolases.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Parameter | Description | Example Value |
|---|---|---|
| Binding Affinity (kcal/mol) | The predicted free energy of binding. | -7.5 |
| Interacting Residues | Amino acids in the protein's binding site that form key interactions. | TYR 70, TRP 279, PHE 330 |
| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bond with SER 122, Pi-Pi stacking with HIS 440 |
| Ligand Conformation | The predicted pose of this compound in the binding site. | Extended conformation with the hydroxyl group oriented towards the solvent. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, a QSAR model could be developed to predict its activity against a specific biological target, assuming a dataset of structurally similar compounds with known activities is available.
The development of a QSAR model would involve calculating a variety of molecular descriptors for a series of carbamate analogs. These descriptors would then be correlated with their measured biological activities to generate a predictive model. Such a model could then be used to estimate the activity of this compound and to guide the design of more potent analogs.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. An MD simulation of this compound, either in solution or bound to a protein target, would offer insights into its conformational flexibility and the stability of its interactions.
In a simulation of a protein-ligand complex, key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand would be monitored to assess the stability of the binding pose predicted by molecular docking. Furthermore, the evolution of intermolecular interactions, such as hydrogen bonds, over the course of the simulation would provide a more dynamic picture of the binding event.
Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation
| Parameter | Description | Significance |
|---|---|---|
| RMSD of Ligand | A measure of the average change in displacement of the ligand's atoms from a reference structure. | Indicates the stability of the ligand's binding pose. |
| RMSF of Protein Residues | A measure of the flexibility of individual amino acid residues. | Highlights regions of the protein that are affected by ligand binding. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | Quantifies the strength and stability of key interactions. |
| Binding Free Energy | A more rigorous calculation of the binding affinity, often calculated using methods like MM-PBSA or MM-GBSA. | Provides a more accurate estimation of the binding strength. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Compound Library Screening
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. A variety of computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability.
For this compound, a comprehensive in silico ADME profile would be generated to assess its drug-likeness. This would involve calculating a range of physicochemical and pharmacokinetic properties, which are often guided by empirical rules such as Lipinski's Rule of Five.
Table 4: Predicted ADME Properties for a Hypothetical Compound
| Property | Predicted Value | Implication |
|---|---|---|
| LogP | 2.1 | Good balance between hydrophilicity and lipophilicity. |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | Likely good intestinal absorption. |
| Number of Hydrogen Bond Donors | 2 | Compliant with Lipinski's rules. |
| Number of Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rules. |
| CYP450 Inhibition | Predicted inhibitor of CYP2D6 | Potential for drug-drug interactions. |
Structure Activity Relationship Sar Studies of 3 Hydroxyphenyl N Ethylcarbamate Derivatives
Influence of Phenolic Hydroxyl Position and Substitution on Biological Activity
The phenolic hydroxyl (-OH) group is a key functional group in many pharmacologically active compounds, including derivatives of 3-hydroxyphenyl N-ethylcarbamate. Its position on the phenyl ring and its substitution can profoundly influence the molecule's biological activity through effects on binding interactions, solubility, and metabolism.
Research on other classes of phenolic compounds, such as coumarins and hydroxybenzoic acid derivatives, provides valuable insights into the potential impact of modifying this group. Studies have shown that the presence of phenolic hydroxyl groups can be beneficial for antioxidant and antiproliferative activities. pjmhsonline.com This is often attributed to the group's ability to donate a hydrogen atom to scavenge free radicals and to form hydrogen bonds with target enzymes. nih.gov
Table 1: General Influence of Phenolic Hydroxyl Group Modification on Biological Properties
| Modification | Potential Effect on Physicochemical Properties | Potential Impact on Biological Activity | Rationale |
| Free Hydroxyl Group | Increased Hydrophilicity, Hydrogen Bond Donor/Acceptor | May enhance binding to specific targets through hydrogen bonds; crucial for antioxidant activity. pjmhsonline.comnih.gov | The -OH group can interact with polar residues in an enzyme's active site. |
| Etherification (e.g., -OCH3) | Increased Lipophilicity, Loss of Hydrogen Bond Donation | May enhance membrane permeation (e.g., blood-brain barrier). areeo.ac.ir Activity may increase or decrease depending on the target. | Increased lipophilicity can improve cell uptake, but loss of a key H-bond may reduce binding affinity. areeo.ac.ir |
| Halogenation | Increased Lipophilicity, Altered Electronic Properties | Can enhance potency and alter target selectivity. | Halogens can form specific interactions with the target and modify the reactivity of the phenyl ring. nih.gov |
This table presents generalized principles observed across various phenolic compounds.
Impact of N-alkyl Substituent Modifications on Compound Efficacy and Selectivity
The N-alkyl substituent of the carbamate (B1207046) group plays a crucial role in determining both the potency and the selectivity of cholinesterase inhibitors. nih.gov This part of the molecule often fits into a specific sub-pocket of the enzyme's active site, and its size, shape, and nature can be fine-tuned to achieve desired inhibitory profiles against acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE).
Systematic modifications of this group have demonstrated clear SAR trends. For instance, in one series of carbamate inhibitors, the N-substituent was directly correlated with enzyme subtype selectivity. nih.gov
N-methyl carbamates were found to provide minimal selectivity between AChE and BChE. nih.gov
N-ethyl carbamates conferred a moderate preference for BChE inhibition. nih.gov
Larger, more complex N-substituents could dramatically shift the selectivity. An N-2'-methylphenylcarbamate showed high AChE selectivity, while an N-4'-isopropylphenylcarbamate reversed this preference, demonstrating high BChE selectivity. nih.gov
These findings highlight that the N-alkyl (or N-aryl) group is a key determinant for differential binding to the active sites of AChE and BChE, which differ in the volume and composition of their acyl-binding pockets. nih.gov In a series of N-alkylpiperidine carbamates designed as potential multi-target agents for Alzheimer's disease, modifications to the N-alkyl group also led to significant variations in inhibitory activity against both cholinesterases and monoamine oxidases. nih.gov
Table 2: Influence of N-Substituent on Cholinesterase Inhibition Selectivity
| N-Substituent | Relative AChE Inhibition | Relative BChE Inhibition | Selectivity Profile |
| Methyl | Moderate | Moderate | Minimal Selectivity nih.gov |
| Ethyl | Moderate | Moderately High | Moderate BChE Preference nih.gov |
| N-2'-methylphenyl | High | Low | High AChE Selectivity nih.gov |
| N-4'-isopropylphenyl | Low | High | High BChE Selectivity nih.gov |
Data derived from a study on O-carbamoyl phenols of tetrahydrofurobenzofuran and methanobenzodioxepine. nih.gov
Stereochemical Requirements for Optimal Biological Response
Stereochemistry is a critical factor in the biological activity of many drugs, as enzymes and receptors are chiral environments that can differentiate between stereoisomers. For carbamate inhibitors of cholinesterases, the three-dimensional arrangement of atoms can be essential for achieving a precise fit within the enzyme's active site and, consequently, for potent inhibition.
A classic example is found in the derivatives of physostigmine (B191203), a natural carbamate alkaloid. Extensive SAR studies have revealed that:
All physostigmine derivatives with significant anticholinesterase activity are levorotary (optically active, rotating plane-polarized light to the left). nih.gov
This optical activity corresponds to a specific absolute configuration at the 3a position of the pyrroloindole ring system, which must be (S) for the compound to be active. nih.gov
This demonstrates a strict stereochemical requirement for binding and inhibition. The enantiomer with the opposite configuration, (3a-R), is typically inactive. This enantio-selectivity is dictated by the specific interactions—or lack thereof—between the different parts of the inhibitor and the amino acid residues lining the active site gorge of the enzyme. nih.gov
Further evidence for the importance of stereochemistry comes from studies on other classes of enzyme inhibitors. For example, in a study of nature-inspired 3-Br-acivicin isomers, only those with the natural (5S, αS) configuration showed significant antiplasmodial activity, suggesting that stereochemistry was crucial for uptake by transporters and/or interaction with the target enzyme. mdpi.com
Activity Landscape Analysis and Activity Cliff Identification
Structure-activity relationship data can be visualized and analyzed using the concept of an "activity landscape." csmres.co.uk In this model, molecules are plotted in a "chemical space" based on their structural similarity, with biological activity represented as the third dimension, creating a topographical map. csmres.co.uk
Smooth regions of the landscape indicate continuous SAR, where small changes in chemical structure lead to small, predictable changes in biological activity. csmres.co.uk
Rugged regions signify discontinuous SAR, where minor structural modifications can cause a dramatic shift in potency. csmres.co.uk
The most extreme form of SAR discontinuity is the activity cliff , which is defined as a pair of structurally similar compounds that exhibit a large difference in biological activity. csmres.co.uknih.gov Identifying and analyzing activity cliffs is of great importance in medicinal chemistry as it can pinpoint small structural changes that are critical for potent biological activity. csmres.co.uk
This type of analysis has been applied to carbamate derivatives. In a study of novel silicon-based carbamates as cholinesterase inhibitors, a SAR-driven similarity evaluation was used to foresee activity cliffs for BChE inhibitory response values. nih.gov By comparing structurally analogous compounds, researchers can identify key functional groups or substitutions that lead to a sharp increase or decrease in activity. For example, the replacement of a single atom or the change in position of a functional group could result in a 100-fold or greater difference in potency, thereby forming an activity cliff. csmres.co.uk
Table 3: Illustrative Example of an Activity Cliff
| Compound | Structure Modification | Inhibitory Potency (e.g., IC50) | Activity Cliff Pair |
| Compound A | Phenyl group | 10 µM | Yes |
| Compound B (analogue of A) | Phenyl group with added para-chloro substituent | 0.05 µM | Yes |
This is a hypothetical example illustrating the concept. An activity cliff is formed by two structurally similar compounds (A and B) with a significant difference in potency (200-fold in this case).
This analysis helps to extract detailed SAR information, guiding the rational design of more potent and selective inhibitors by focusing on the molecular features that govern these sharp activity changes. nih.govbiorxiv.org
Prodrug Design Principles and Biotransformation of Phenolic Carbamate Compounds
Rational Design of Carbamate (B1207046) Prodrugs for Pharmacokinetic Modulation
The primary rationale for designing carbamate prodrugs of phenolic compounds is to mask the reactive hydroxyl group, thereby protecting it from premature metabolic conjugation (e.g., glucuronidation or sulfation) in the gut wall and liver. nih.govresearchgate.net This first-pass metabolism is a major barrier to the oral bioavailability of many phenolic drugs. By converting the phenol (B47542) to a carbamate ester, its physicochemical properties are altered, often leading to improved stability and membrane permeability. researchgate.net
In the case of 3-hydroxyphenyl N-ethylcarbamate, the N-ethylcarbamoyl moiety serves as the promoiety. The selection of a mono-substituted ethyl group is a deliberate design choice. Research has shown that N,N-disubstituted carbamates can be very stable, sometimes too stable to efficiently release the parent drug in vivo. nih.gov Conversely, while N-monosubstituted carbamates are generally more labile, finding the right substituent is key to achieving a balance between stability in the gastrointestinal tract and rapid cleavage in the systemic circulation to release the active phenolic compound. nih.govnih.gov
A pivotal study by Igarashi et al. (2007) synthesized a series of carbamate prodrugs for a phenolic parent compound to evaluate their in vivo efficacy. nih.gov In this study, the ethylcarbamoyl derivative, analogous to this compound, was identified as the most effective prodrug. When administered orally to rats, it resulted in an approximately 40-fold increase in the area under the curve (AUC) of the parent phenolic compound compared to when the parent compound itself was administered. nih.gov This demonstrates a highly successful pharmacokinetic modulation, turning a poorly bioavailable compound into one with significant systemic exposure. The superiority of the N-ethyl derivative over other tested carbamates highlighted its optimal balance of properties for this specific application. nih.gov
In Vitro Enzymatic Hydrolysis and Bioconversion Pathways
The conversion of a carbamate prodrug back to its active parent drug is primarily mediated by enzymatic hydrolysis. researchgate.net The body's ubiquitous esterases, such as carboxylesterases found in high concentrations in the liver, plasma, and small intestine, are typically responsible for cleaving the carbamate bond. nih.gov
Upon enzymatic hydrolysis, a phenolic carbamate like this compound breaks down to release three components: the parent phenol, carbon dioxide, and the corresponding amine—in this case, ethylamine. researchgate.net
The rate of this hydrolysis is crucial. An ideal prodrug remains intact until it reaches the systemic circulation, where it should be rapidly and completely converted to the active drug. nih.gov The work by Igarashi et al. confirmed that the bioconversion of the ethylcarbamoyl derivative to the parent phenol was "excellent" in vivo, as evidenced by the high plasma concentrations of the parent drug and the absence of the prodrug in the plasma. nih.gov
While specific kinetic studies on the enzymatic hydrolysis of this compound are not widely available, studies on analogous N-monosubstituted phenolic carbamates have shown that they are often readily hydrolyzed by plasma enzymes. nih.gov This enzymatic lability contributes to their effectiveness as prodrugs, ensuring that the active compound is released once absorbed. For some N,N-disubstituted carbamates, the initial metabolic step is not hydrolysis but rather an oxidation of one of the N-alkyl groups by cytochrome P450 enzymes in the liver, which then leads to the spontaneous decomposition of the molecule. nih.gov However, for N-monosubstituted carbamates, direct enzymatic hydrolysis is the more probable pathway.
Non-Enzymatic Degradation and Stability Studies Relevant to Prodrug Activation
In addition to enzymatic action, the stability of a prodrug under different pH conditions is a critical factor for its success, particularly for oral administration. The prodrug must be stable enough to survive the acidic environment of the stomach (pH 1-3) and then release the drug effectively in the more neutral environment of the small intestine (pH 6-7.5) and the bloodstream (pH 7.4).
Carbamate prodrugs often exhibit pH-dependent stability. Studies on various N-monosubstituted phenolic carbamates have demonstrated that they are generally unstable in neutral to alkaline conditions. nih.gov For a series of related monosubstituted carbamate esters, the half-lives of hydrolysis at pH 7.4 and 37°C were found to be between 4 and 40 minutes, indicating rapid non-enzymatic degradation under physiological conditions. nih.gov
This inherent chemical lability at physiological pH can be a key feature of the prodrug activation mechanism, working in concert with enzymatic hydrolysis. The activation is not solely dependent on enzymes but can also be triggered by intramolecular cyclization-elimination reactions in a neutral or alkaline medium. researchgate.netmdpi.com This dual mechanism can ensure efficient release of the parent phenol following absorption. Conversely, the increased stability of carbamates at lower pH values helps prevent premature degradation in the stomach. researchgate.netmdpi.com
Metabolic Fate in Model Biological Systems (e.g., plasma, liver microsomes, plants)
The ultimate test of a prodrug's design is its metabolic fate and pharmacokinetic performance in a biological system. The available evidence strongly indicates that this compound is an effective prodrug that undergoes rapid and efficient conversion to its parent phenol in vivo.
In Vivo (Rats)
The study by Igarashi et al. provides the most direct evidence for the metabolic fate of an N-ethylcarbamoyl phenolic prodrug. nih.gov Following oral administration to rats, the prodrug itself was not detected in the plasma, while the concentration of the parent phenolic compound rose significantly. This outcome is ideal for a prodrug, as it indicates complete and rapid bioconversion either during absorption or on the first pass through the liver, with minimal systemic exposure to the intact prodrug. nih.gov
The table below summarizes the key pharmacokinetic findings from this study, highlighting the dramatic improvement in bioavailability achieved by the ethylcarbamate prodrug strategy.
| Compound Administered | Dose (mg/kg, oral) | Parent Phenol Cmax (ng/mL) | Parent Phenol AUC₀₋₂₄ (ng·h/mL) | AUC Improvement Factor | Prodrug Detected in Plasma? |
|---|---|---|---|---|---|
| Parent Phenol | 50 | 15.2 ± 3.5 | 55.6 ± 17.5 | 1x | N/A |
| Ethylcarbamoyl Prodrug (2b) | 50 (equimolar) | 413.3 ± 140.4 | 2201.7 ± 801.3 | ~40x | No |
Data derived from Igarashi et al., Chem Pharm Bull (Tokyo), 2007. nih.gov Values are presented as mean ± S.D. "Parent Phenol" refers to compound 1 and "Ethylcarbamoyl Prodrug" refers to compound 2b in the source study.
In Vitro (Plasma and Liver Microsomes)
While specific in vitro data for this compound is scarce, general findings for related compounds provide insight. N-monosubstituted carbamates are known to be hydrolyzed by plasma enzymes. nih.gov Liver microsomes, which contain a high concentration of cytochrome P450 and other drug-metabolizing enzymes, are a standard model for studying Phase I metabolism. nih.gov Studies with N,N-disubstituted carbamates have shown that they can be metabolized by liver microsomes to release the parent phenol. nih.gov Given the rapid in vivo conversion of the N-ethylcarbamate, it is highly probable that it is rapidly hydrolyzed in both plasma and by liver enzymes.
Metabolism in Plants
Many carbamate compounds are used as pesticides, and their metabolism in plants is well-documented. Typically, the metabolic pathways in plants involve hydrolysis of the carbamate ester linkage, although this can be slow. nih.gov More prominent are oxidative reactions that modify the aromatic ring or the N-alkyl group, followed by conjugation of the resulting metabolites with sugars (e.g., glucose). nih.gov While this compound is discussed here as a pharmaceutical prodrug, if it were to be present in an agricultural context, it would likely undergo similar metabolic processes in plant tissues.
Emerging Avenues and Future Perspectives in 3 Hydroxyphenyl N Ethylcarbamate Research
Exploration of Novel Enzyme Inhibitory Activities beyond Cholinesterases
While the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the most well-documented biological activity of carbamates, the unique chemical properties of this functional group suggest a broader inhibitory potential. nih.govnih.gov The carbamate (B1207046) moiety acts as a pseudo-irreversible inhibitor by carbamoylating the active site serine of these hydrolases, a mechanism that could be effective against other serine hydrolases or enzymes with similar active site nucleophiles. nih.gov Research into related carbamate structures has revealed activities against a diverse range of enzymes, suggesting promising future research directions for 3-hydroxyphenyl N-ethylcarbamate analogs.
Future research could focus on enzymes such as:
Other Serine and Cysteine Proteases: Carbamates have been successfully designed as potent inhibitors of HIV-1 protease, β-secretase, and various cysteine proteases. acs.orgnih.gov
Urease: Some carbamate derivatives have been synthesized and evaluated for their urease inhibitory activity. researchgate.net Given that the active sites of some ureases feature a carbamylated lysine, this presents a logical target for investigation. wikipedia.org
Carbonic Anhydrases: Certain sulfonamide-based carbamates have been investigated as inhibitors of carbonic anhydrase, indicating that the carbamate scaffold can be adapted to target this enzyme family. nih.gov
Mediators of Inflammation: Recent studies have shown that novel heterostilbene and pyranone-carbamate derivatives can exhibit significant anti-inflammatory effects, for instance, by inhibiting the production of tumor necrosis factor-alpha (TNF-α) or nitric oxide (NO). mdpi.comresearchgate.netnih.gov This opens the possibility of developing carbamates as anti-neuroinflammatory agents. nih.gov
The exploration of these alternative targets could lead to the development of this compound-based compounds with novel therapeutic applications.
Table 1: Inhibitory Activity of Various Carbamate Scaffolds Against Different Enzyme Targets
| Carbamate Scaffold | Enzyme Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Heterostilbene Carbamate (Compound 16) | Butyrylcholinesterase (BChE) | 26.5 nM | mdpi.comresearchgate.net |
| Resveratrol-based Carbamate (Compound 1) | Butyrylcholinesterase (BChE) | 0.12 µM | mdpi.com |
| Tacrine-Carbamate Hybrid (Compound 6k) | Acetylcholinesterase (AChE) | 22.15 nM | nih.gov |
| Tacrine-Carbamate Hybrid (Compound 6k) | Butyrylcholinesterase (BChE) | 16.96 nM | nih.gov |
| Pyranone-Carbamate (Compound 7p) | Butyrylcholinesterase (eqBuChE) | 4.68 nM | nih.gov |
| Salicylanilide Carbamate | Butyrylcholinesterase (BChE) | 1.60 µM | mdpi.com |
Advanced Synthetic Methodologies for Complex Carbamate Architectures
The synthesis of carbamates has evolved significantly, moving away from hazardous traditional methods toward more efficient and environmentally benign strategies. Classical approaches often relied on the use of highly toxic reagents like phosgene (B1210022) and its derivatives or involved rearrangements such as the Hofmann and Curtius reactions. nih.gov While effective, these methods present safety and environmental challenges.
Modern synthetic chemistry offers a toolkit of advanced methodologies that can be applied to generate complex and highly functionalized carbamate architectures based on the this compound core.
Key advanced methods include:
Phosgene-Free Carbonyl Sources: A major focus has been finding alternatives to phosgene. nih.gov Dimethyl carbonate and carbon dioxide are now widely used as non-toxic, renewable C1 sources for carbamate synthesis. nih.govresearchgate.net
Ring-Opening of Cyclic Carbonates: The reaction of cyclic carbonates with amines (or amino acids) in water provides a green, efficient, and often purification-free route to highly functionalized carbamates. rsc.org
Solid-Phase Synthesis: For creating libraries of compounds for screening, solid-phase synthesis has been adapted for carbamate production. For instance, amines can be coupled to a resin using a CO2 linker, allowing for streamlined synthesis and purification. nih.gov
Flow Chemistry: The use of flow systems for carbamoylation reactions, for example using dimethyl carbonate over a solid catalyst, offers enhanced safety, scalability, and control over reaction conditions compared to batch processes. researchgate.net
These methodologies not only improve the safety and environmental profile of carbamate synthesis but also enable the construction of more intricate molecules, such as linking the carbamate core to other pharmacophores like tacrine (B349632) or resveratrol (B1683913) to create multi-target directed ligands. mdpi.comnih.gov
Table 2: Comparison of Synthetic Methodologies for Carbamate Formation
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Classical Methods (e.g., Phosgene) | Phosgene, Isocyanates | Well-established, versatile | Highly toxic reagents | nih.gov |
| Rearrangements (Hofmann, Curtius) | Acyl azides, Bromine/Base | Transforms carboxylic acids/amides to carbamates | Use of potentially unstable intermediates, stoichiometric oxidants | nih.gov |
| Green Carbonyl Sources | Carbon Dioxide (CO2), Dimethyl Carbonate (DMC) | Non-toxic, environmentally benign, renewable | May require catalysts or specific conditions to be efficient | nih.govresearchgate.net |
| Ring-Opening of Cyclic Carbonates | Cyclic carbonate, amine/amino acid, water | Green solvent, high yields, minimal purification | Substrate scope may be limited by carbonate availability | rsc.org |
| Solid-Phase Synthesis | Resin-bound amine, CO2 linker, Cs2CO3 | Facilitates library synthesis and purification | Higher cost of reagents and supports | nih.gov |
Synergistic Approaches Combining Computational and Experimental Design
The development of novel carbamate derivatives is increasingly driven by a powerful synergy between computational modeling and experimental validation. This integrated approach accelerates the discovery process, reduces costs, and provides deep mechanistic insights that are difficult to obtain through experimentation alone. For a molecule like this compound, these tools can guide the design of new analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Common synergistic workflows include:
In Silico Screening and Molecular Docking: Before synthesis, large virtual libraries of potential carbamate derivatives can be screened against a biological target. mdpi.com Molecular docking simulations predict the binding poses and affinities of these molecules within the enzyme's active site, helping to prioritize the most promising candidates for synthesis. mdpi.comnih.govnih.gov Docking studies on novel carbamates have successfully identified key stabilizing interactions, such as π-stacking, hydrogen bonds, and alkyl-π interactions, that govern binding to cholinesterases. mdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to assess the dynamic stability of the predicted ligand-enzyme complex over time. mdpi.commdpi.com This provides a more realistic view of the molecular interactions and can confirm whether a promising docked pose is maintained in a dynamic environment.
ADMET Profiling: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. mdpi.commdpi.com This early-stage assessment helps to eliminate molecules with poor drug-like characteristics, such as low blood-brain barrier permeability or high mutagenic potential, saving significant time and resources. researchgate.netmdpi.com
Spectroscopic and Conformational Analysis: The combination of experimental spectroscopic techniques (e.g., IR, VCD, NMR) with theoretical calculations allows for a detailed understanding of the conformational landscape of carbamates. acs.org This knowledge is fundamental for designing molecules with specific three-dimensional structures required for optimal target engagement. acs.org
This iterative cycle of design, synthesis, testing, and computational analysis allows for the rapid optimization of lead compounds, as demonstrated in the development of numerous selective BChE inhibitors. mdpi.commdpi.comnih.gov
Applications in Chemical Probes and Biological Tool Development
Beyond their therapeutic potential, carbamates like this compound are excellent candidates for the development of chemical probes and biological tools. Their ability to act as covalent modifiers and their chemical stability make them suitable for a range of applications in chemical biology.
Potential applications include:
Activity-Based Probes (ABPs): The carbamate functional group can serve as a reactive "warhead" to covalently label the active site of specific enzymes, particularly serine hydrolases. nih.gov An ABP based on the this compound scaffold could be designed by incorporating a reporter tag (e.g., a fluorophore or biotin). Such a probe would allow for the visualization and quantification of active enzyme populations in complex biological samples, providing a powerful tool for diagnostics and drug discovery.
Amine Protecting Groups: Carbamates are one of the most important classes of protecting groups for amines in organic synthesis, particularly in peptide chemistry. acs.orgnih.gov The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are carbamates that are indispensable for the controlled, stepwise synthesis of peptides and other complex molecules. wikipedia.org This fundamental utility underscores the role of carbamate chemistry in building sophisticated biological tools.
Metal Ion Sensors: Research has shown that some resveratrol-based carbamates can form complexes with metal ions like Fe³⁺. mdpi.com This property could be harnessed to develop chemical probes that can detect and quantify specific metal ions in biological systems, which is relevant for studying the role of metals in neurodegenerative diseases.
The inherent reactivity and structural features of the carbamate moiety provide a versatile platform for creating sophisticated chemical tools to interrogate biological processes. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-hydroxyphenyl N-ethylcarbamate, and what methodological considerations are critical for reproducibility?
- Answer : A common approach involves reacting 3-hydroxyphenylamine with ethyl chloroformate in the presence of a base like N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM) at controlled temperatures (≤30°C) to prevent side reactions. Solvent choice, stoichiometry, and reaction time (e.g., 2–3 hours post-addition) significantly impact yield . Alternative methods may use carbamate-forming catalysts, such as Zn/Al/Ce mixed oxides, which improve selectivity under milder conditions .
Q. How should researchers characterize the purity and structural integrity of synthesized this compound?
- Answer : Employ a combination of analytical techniques:
- LC-MS : Confirm molecular weight (e.g., m/z values) and detect impurities .
- NMR (¹H/¹³C) : Verify substitution patterns (e.g., aromatic protons, carbamate linkage) .
- FTIR : Identify functional groups (e.g., N-H stretch in carbamate at ~3350 cm⁻¹, carbonyl stretch at ~1700 cm⁻¹) .
- Chromatography (HPLC/UPLC) : Quantify purity and resolve isomers or byproducts .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Based on analogous carbamates:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard) to avoid inhalation or skin contact .
- Ventilation : Use fume hoods to minimize exposure to vapors during synthesis .
- Waste Disposal : Collect in sealed containers to prevent environmental contamination (e.g., via drains or groundwater) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield of this compound while minimizing byproduct formation?
- Answer : Key strategies include:
- Catalyst Screening : Test heterogeneous catalysts (e.g., Zn/Al/Ce oxides) to reduce reaction temperatures and improve selectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) may enhance solubility of intermediates, but DCM is preferred for faster kinetics .
- In Situ Monitoring : Use LC-MS or FTIR to track reaction progress and terminate at optimal conversion points .
Q. How should contradictory analytical data (e.g., NMR vs. LC-MS results) be resolved when characterizing this compound?
- Answer : Contradictions often arise from impurities or tautomerism. Mitigation steps:
- Purification : Recrystallize using ethyl acetate/hexane mixtures or employ column chromatography .
- Multi-Technique Validation : Cross-validate NMR findings with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
- Control Experiments : Synthesize and analyze reference standards (e.g., NIST-certified analogs) for benchmarking .
Q. What are the potential metabolic or environmental degradation pathways of this compound, and how can they be studied experimentally?
- Answer : Analogous carbamates degrade via hydrolysis (pH-dependent) or microbial action. Experimental approaches:
- Hydrolysis Studies : Incubate in buffers (pH 2–12) and monitor degradation products (e.g., 3-hydroxyphenylamine, CO₂) via LC-MS .
- Microbial Metabolism : Use soil or wastewater microcosms to identify biodegradation intermediates (e.g., via MetaCyc pathway prediction tools) .
- Ecotoxicity Assays : Evaluate impact on model organisms (e.g., Daphnia magna) to assess environmental risks .
Q. What computational methods can predict the physicochemical properties or reactivity of this compound?
- Answer :
- DFT Calculations : Model electron distribution to predict sites of electrophilic/nucleophilic reactivity .
- QSAR Models : Estimate logP, solubility, and toxicity using software like EPI Suite or ADMET Predictor .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
Methodological Notes
- Synthesis References : Prioritize protocols from peer-reviewed journals (e.g., Green Chemistry, ACS Sustainable Chemistry) over vendor-supplied data .
- Safety Compliance : Adhere to CLP (EC No 1272/2008) classifications for labeling and storage .
- Data Reproducibility : Archive raw analytical data (e.g., NMR FIDs, LC-MS chromatograms) in open-access repositories for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
